Ketoconazole is classified as a small molecule drug with antifungal, antiandrogenic, and antiglucocorticoid properties. It was first approved for use in the 1980s and is marketed under various brand names, including Nizoral. The chemical formula for ketoconazole is , with a molecular weight of approximately 531.43 g/mol .
The synthesis of (2S,4S)-ketoconazole involves several steps, typically starting from simpler organic compounds. The synthesis can be achieved through the following methods:
These steps often involve various reaction conditions such as temperature control, solvent selection, and purification processes to achieve the desired enantiomeric purity .
The molecular structure of (2S,4S)-ketoconazole features a complex arrangement that includes:
The stereochemistry at positions 2 and 4 is crucial for its biological activity. The specific configuration of (2S,4S) contributes to its potency as an antifungal agent .
The structural formula can be represented as follows:
(2S,4S)-ketoconazole undergoes several key reactions in biological systems:
The mechanism by which (2S,4S)-ketoconazole exerts its effects involves multiple pathways:
(2S,4S)-ketoconazole has several important applications:
The emergence of azole antifungals marked a pivotal advancement in medical mycology during the mid-20th century. Before their development, clinicians relied heavily on toxic polyene agents like amphotericin B, which carried significant risks of nephrotoxicity and infusion-related complications [4]. The first clinically available azole, chlormidazole (1958), demonstrated antifungal potential but was limited by pharmacological constraints. This set the stage for Janssen Pharmaceuticals' breakthrough: the 1981 FDA approval of (±)-ketoconazole as the first orally bioavailable broad-spectrum antifungal agent [5]. This racemic compound represented a quantum leap, offering efficacy against systemic fungal infections unattainable with prior topically restricted imidazoles [4] [5].
Despite its initial promise, (±)-ketoconazole's clinical utility was hampered by dose-limiting hepatotoxicity and severe drug-drug interactions stemming from potent inhibition of human cytochrome P450 (CYP) enzymes, particularly CYP3A4. By 2013, regulatory agencies severely restricted or withdrew oral formulations due to these risks [5] [7]. Crucially, (±)-ketoconazole contains two chiral centers, generating four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S) [3] [9]. Early pharmacological characterization primarily focused on the cis-isomers [(2R,4S) and (2S,4R)] due to their dominance in the racemate and superior antifungal activity. The trans-isomer (2S,4S)-ketoconazole received less attention initially but later emerged as a distinct entity with unique biochemical properties [3] [6].
Table 1: Key Milestones in Ketoconazole and Stereoisomer Research
Year | Development | Significance |
---|---|---|
1981 | FDA approval of racemic (±)-ketoconazole | First oral broad-spectrum azole antifungal |
1992 | Rotstein et al. characterize activity of four ketoconazole stereoisomers [3] | Identified (2S,4R) as most potent CYP51 inhibitor; noted lower activity for (2S,4S) |
2013 | FDA restricts oral ketoconazole due to toxicity | Renewed interest in safer isomers and analogs |
2015-2022 | Studies reveal stereoselective AhR activation and impurity effects [6] [8] | Highlighted differential toxicological potential of isomers and contaminants |
2022 | Synthesis and evaluation of (2S,4R) sulfonamide analogs [5] | Modern drug design focusing on specific stereochemistry |
The biological activity of azole antifungals is profoundly influenced by stereochemistry due to the differential binding affinity to their primary target, lanosterol 14α-demethylase (CYP51). This fungal cytochrome P450 enzyme catalyzes a critical step in ergosterol biosynthesis. Rotstein et al.'s seminal 1992 study provided the first systematic comparison of all four ketoconazole stereoisomers, revealing dramatic differences in potency and selectivity [3]:
This stereoselectivity arises from the three-dimensional orientation of the molecule within the binding pockets of different CYP enzymes. The trans-configuration in (2S,4S)-ketoconazole alters the spatial presentation of the critical N-3 atom of the imidazole ring (which coordinates the heme iron) and the hydrophobic regions interacting with the enzyme's substrate recognition sites [3] [10]. Consequently, while contributing minimally to the primary antifungal effect via CYP51 inhibition, the (2S,4S) isomer can significantly influence the off-target pharmacodynamic profile of the racemate or enantiopure preparations.
Table 2: Comparative Activity of Ketoconazole Stereoisomers Against Key Cytochrome P450 Enzymes
Stereoisomer | Relative Potency (CYP51 - Antifungal Target) | Relative Potency (CYP17) | Relative Potency (CYP11B1) | Relative Potency (CYP19 - Aromatase) |
---|---|---|---|---|
(2S,4R)-Ketoconazole | ++++ (Highest) | ++++ (Highest) | ++++ | + (Lowest) |
(2R,4S)-Ketoconazole | ++ | ++ | ++ | ++ |
(2R,4R)-Ketoconazole | + | + | ++++ | +++ |
(2S,4S)-Ketoconazole | + | +++ | + | ++++ (Highest) |
Adapted from Rotstein et al. (1992) [3] and Anwar-Mohamed et al. (2016) [6]. ++++ denotes highest activity, + denotes lowest significant activity within the isomers.
While not the most potent antifungal isomer, (2S,4S)-ketoconazole plays several crucial roles in contemporary research:
Mechanistic Probe for CYP Enzyme Selectivity: Its distinct inhibition profile—particularly its relatively higher activity against aromatase (CYP19) compared to other isomers—makes it a valuable tool for dissecting the structural determinants of selectivity between closely related human CYP enzymes and fungal CYP51 [3] [6]. Researchers utilize it to map enzyme active sites and design inhibitors with improved therapeutic indices.
Understanding Stereoselective Toxicity Mechanisms: Studies reveal that ketoconazole stereoisomers differentially activate the Aryl Hydrocarbon Receptor (AhR), a transcription factor linked to xenobiotic metabolism, toxicity, and potential carcinogenicity. Notably:
Chiral Separation Science: The presence of the (2S,4S) isomer in racemic ketoconazole necessitates advanced analytical methods for its quantification and separation. Techniques like countercurrent chromatography (CCC) and HPLC with chiral stationary phases are being refined using ketoconazole isomers, including (2S,4S), as model compounds. Recent advancements utilize chiral selectors like sulfobutyl ether-β-cyclodextrin (SBE-β-CD), exploiting stereoselective host-guest interactions for efficient resolution [10]. These methods are critical for obtaining pure stereoisomers for biological testing and ensuring the quality of enantiopure pharmaceuticals.
Precursor in Analog Synthesis: The (2S,4S) scaffold provides a starting point for synthesizing novel analogs where the reduced intrinsic antifungal activity might be advantageous. Modifications aim to retain or modulate activity against other targets (like specific human CYPs involved in disease states such as prostate cancer or Cushing's syndrome) while minimizing off-target effects associated with the potent CYP51-inhibiting (2S,4R) isomer [5] [9]. Research on (2S,4R) sulfonamide analogs demonstrates the potential of targeted stereoisomer modification [5], a strategy potentially applicable to the (2S,4S) structure.
Table 3: Analytical Techniques for Separation and Characterization of (2S,4S)-Ketoconazole
Technique | Chiral Selector/Stationary Phase | Key Application/Advantage | Reference/Example |
---|---|---|---|
Countercurrent Chromatography (CCC) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | High-resolution separation based on liquid-liquid partition; scalable | Qiu et al. (2023) [10] |
High-Performance Liquid Chromatography (HPLC) | Amylose tris(3,5-dimethylphenylcarbamate) | Standard method for enantiomeric purity assessment; high efficiency | Silva et al. (2016) [9] |
Preparative HPLC | Polysaccharide-derived chiral phases | Isolation of pure (2S,4S) isomer for biological studies | Zhang et al. (Recycling HSCCC) [10] |
Molecularly Imprinted Polymer (MIP) SPE | Enantioselective MIPs | Selective extraction from complex matrices (e.g., urine) | Silva et al. (2016) [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7